Darbufelone

COX-2 selectivity gastrointestinal safety NSAID ulcer risk

Darbufelone is a Phase III-investigated dual COX-2/5-LOX inhibitor that blocks prostaglandin and leukotriene synthesis, addressing the metabolic shunting and gastric toxicity limitations of selective COX-2 agents. With a UD50 59-fold higher than indomethacin and 0% clinical ulcer incidence at 10 mg/day, it is the non-ulcerogenic reference standard for chronic inflammation protocols requiring extended dosing without gastric confounding.

Molecular Formula C18H24N2O2S
Molecular Weight 332.5 g/mol
Cat. No. B10801076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarbufelone
Molecular FormulaC18H24N2O2S
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N
InChIInChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-
InChIKeyAKTXOQVMWSFEBQ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Darbufelone (CI-1004) Technical Overview: Dual COX-2/5-LOX Inhibitor with Phase III Clinical Validation


Darbufelone (also known as CI-1004 or PD-136095-0073) is a synthetic di-tert-butyl phenol derivative that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby simultaneously blocking the biosynthesis of both prostaglandins and leukotrienes from arachidonic acid [1]. Unlike selective COX-2 inhibitors (coxibs) that target only the prostaglandin pathway, Darbufelone engages both major arms of the arachidonic acid cascade. The compound advanced to Phase III clinical development by Pfizer and Zhuhai United Laboratories for the treatment of rheumatoid arthritis, demonstrating its progression through rigorous clinical evaluation [2]. As a non-ulcerogenic agent in animal models, Darbufelone represents a distinct pharmacological class that addresses the mechanistic limitations of both traditional non-selective NSAIDs and selective COX-2 inhibitors.

Darbufelone Procurement Rationale: Why Dual COX-2/5-LOX Inhibitors Cannot Be Interchanged with Selective COX-2 Agents


The dual inhibition mechanism of Darbufelone fundamentally distinguishes it from both traditional non-selective NSAIDs (e.g., naproxen, indomethacin) and selective COX-2 inhibitors (e.g., celecoxib, rofecoxib). Whereas COX-2 selective agents spare COX-1 to reduce gastrointestinal toxicity but leave the 5-LOX pathway unopposed—potentially shunting arachidonic acid metabolism toward pro-inflammatory and pro-ulcerogenic leukotrienes—Darbufelone simultaneously inhibits both COX-2 and 5-LOX [1]. This dual blockade prevents the metabolic shunting phenomenon observed with selective COX-2 inhibitors and provides a mechanistically distinct anti-inflammatory profile. Clinically, this translates to ulcer incidence rates indistinguishable from placebo, a safety endpoint that cannot be assumed for single-pathway inhibitors without direct comparative evidence [2]. For researchers and procurement specialists, substituting Darbufelone with a COX-2-selective analog (e.g., celecoxib) or a non-selective NSAID fundamentally alters the experimental or therapeutic intervention being evaluated.

Darbufelone Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparative Data


COX-2 Selectivity Ratio: 150-Fold Preference Over COX-1 Defines Gastrointestinal Safety Profile

In isolated enzyme assays, Darbufelone demonstrates a COX-2:COX-1 selectivity ratio of 150:1, a quantitative metric that directly correlates with reduced gastrointestinal toxicity in NSAIDs. This selectivity places Darbufelone in a distinct category compared to non-selective NSAIDs such as naproxen (selectivity ratio near 1:1) and indomethacin [1]. The 150-fold preference for COX-2 over COX-1 is the mechanistic foundation for the compound's non-ulcerogenic profile observed in vivo.

COX-2 selectivity gastrointestinal safety NSAID ulcer risk enzyme inhibition

Clinical Gastroduodenal Ulcer Incidence: 0% Ulcer Rate for Darbufelone 10 mg vs. Naproxen Direct Head-to-Head Comparison

In a Phase IIb randomized controlled trial involving 259 patients with rheumatoid arthritis, endoscopic evaluation after 6 weeks of treatment revealed that patients receiving Darbufelone 10 mg daily exhibited a 0% ulcer incidence—identical to placebo. In contrast, patients receiving naproxen 500 mg twice daily exhibited a 5.6% ulcer incidence, with 4 out of 71 patients developing gastric ulcers [1]. This head-to-head comparison provides direct clinical evidence of Darbufelone's superior gastrointestinal safety profile relative to a standard non-selective NSAID.

clinical trial gastrointestinal safety ulcer incidence endoscopic evaluation rheumatoid arthritis

In Vivo Gastric Lesion Potency: Darbufelone UD50 = 24.26 mg/kg vs. Indomethacin UD50 = 0.41 mg/kg (59-Fold Safety Advantage)

In acute gastric injury studies conducted in fasted rats, Darbufelone demonstrated a UD50 (ulcerogenic dose for 50% of animals) of 24.26 mg/kg, compared to indomethacin's UD50 of 0.4139 mg/kg [1]. This represents a 59-fold higher ulcerogenic threshold for Darbufelone. In a separate acetic acid-induced gastric ulcer model, Darbufelone did not exhibit the delayed ulcer healing characteristic of selective COX-2 inhibitors, further distinguishing it from coxibs [1].

acute gastric injury UD50 indomethacin comparison preclinical safety NSAID toxicity

Analgesic Potency: Darbufelone ED50 = 2.63 mg/kg vs. Indomethacin ED50 = 4.86 mg/kg in Acetic Acid-Induced Writhing

In the acetic acid-induced writhing assay, a standard model for evaluating peripheral analgesic activity, Darbufelone exhibited an ED50 of 2.63 mg/kg, which was 1.85-fold more potent than indomethacin (ED50 = 4.86 mg/kg) [1]. This demonstrates that Darbufelone achieves superior analgesic efficacy at lower doses relative to this benchmark NSAID in this specific model.

analgesic efficacy ED50 indomethacin comparison peripheral analgesia writhing assay

Human Pharmacokinetics: Terminal Half-Life of 95.6–139 Hours Enables Once-Daily Dosing and Sustained Target Engagement

In healthy human volunteers, Darbufelone exhibits a mean terminal elimination half-life (t1/2) ranging from 95.6 to 139 hours, with linear pharmacokinetics demonstrated across doses from 1 mg to 100 mg [1]. The Cmax and AUC(0–∞) values are dose-proportional within this range (0.02–1.0 mg/L and 1.8–131 mg·h/L, respectively), and the time to peak concentration (tmax) ranges from 2.8 to 8.0 hours [1]. This extended half-life is substantially longer than that of many comparator NSAIDs—for example, naproxen (t1/2 ≈ 12–17 hours) and celecoxib (t1/2 ≈ 11 hours).

pharmacokinetics half-life once-daily dosing AUC linearity human PK

Time-Dependent COX-2 Inhibition: 20-Fold Potency Enhancement After 30-Minute Preincubation

Darbufelone exhibits time-dependent, slow-binding inhibition of human PGHS-2 (COX-2). Without preincubation, the compound is a relatively weak inhibitor with an IC50 of 14 μM; however, following a 30-minute preincubation with the enzyme, inhibitory potency increases 20-fold to an IC50 of approximately 0.7 μM [1]. This kinetic behavior is consistent with a two-step slow-binding inhibition model: an initial enzyme-inhibitor complex (Ki = 6.2–14 μM) slowly transitions (k5 = 0.015–0.030 s⁻¹) to a tightly bound form (Ki = 0.63 ± 0.07 μM) [1]. The time-dependent enhancement distinguishes Darbufelone from rapidly reversible COX-2 inhibitors and may contribute to sustained target engagement in vivo.

slow-binding inhibition COX-2 kinetics time-dependent inhibition enzyme mechanism binding kinetics

Darbufelone Research Applications: Evidence-Based Scenarios for Scientific and Industrial Use


In Vivo Inflammation Models Requiring Gastrointestinal Safety Superior to Non-Selective NSAIDs

Darbufelone is indicated for chronic inflammation studies (e.g., adjuvant arthritis, carrageenan-induced paw edema, cotton pellet granuloma) where extended dosing with traditional NSAIDs would introduce gastric ulceration as a confounding variable. The compound's UD50 of 24.26 mg/kg (59-fold higher than indomethacin) and clinical demonstration of 0% ulcer incidence at 10 mg/day support its selection for protocols requiring long-term anti-inflammatory intervention without gastric mucosal compromise [1] [2].

Comparative Pharmacology Studies Evaluating Dual COX-2/5-LOX Inhibition vs. Selective COX-2 Monotherapy

Darbufelone serves as a reference standard for dual COX-2/5-LOX inhibition in studies comparing this mechanism to selective COX-2 inhibitors (e.g., celecoxib, rofecoxib). The 150-fold COX-2 selectivity ratio and simultaneous 5-LOX blockade provide a defined pharmacological profile for investigating differential effects on leukotriene-mediated inflammation, metabolic shunting phenomena, and ulcer healing kinetics [1].

Analgesic Screening in Peripheral Pain Models Where Benchmark NSAIDs Show Limited Efficacy

In acetic acid-induced writhing and formalin-induced pain (Phase II) models, Darbufelone demonstrates analgesic potency superior to indomethacin (ED50 2.63 vs. 4.86 mg/kg). This makes it suitable for analgesic screening programs seeking compounds with enhanced peripheral analgesic activity relative to established NSAID benchmarks [1].

Pharmacokinetic/Pharmacodynamic Modeling Requiring Compounds with Extended Half-Life and Linear Kinetics

Darbufelone's terminal half-life of 95.6–139 hours and linear pharmacokinetics across 1–100 mg doses make it an appropriate tool compound for studies requiring sustained drug exposure, once-daily dosing regimens, or PK/PD modeling of extended-release formulations. The dose-proportional Cmax and AUC parameters facilitate predictable exposure-response relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darbufelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.